2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
The compound is a complex organic molecule with a pyrimidinone core . It contains several functional groups including a methoxyphenyl group, a trifluoromethylphenyl group, and a thioacetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups . The pyrimidinone core is a common feature in many bioactive compounds . The methoxyphenyl and trifluoromethylphenyl groups could contribute to the compound’s potential biological activity .Scientific Research Applications
Synthesis and Chemical Reactivity
- Novel heterocyclic compounds derived from visnaginone and khellinone, which include derivatives like 2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, have been synthesized for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Radiopharmaceutical Applications
- A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives like the compound , were reported as selective ligands of the translocator protein (18 kDa), significant in positron emission tomography (PET) imaging (Dollé et al., 2008).
Anticancer Activity
- Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally related to the compound , exhibited notable anticancer activity against multiple cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
- Pyrimidinone and oxazinone derivatives fused with thiophene rings, related to the compound , demonstrated significant antibacterial and antifungal activities (Hossan et al., 2012).
Antifungal Effect
- Derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine, structurally similar to the compound , showed potent antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anticonvulsant Agents
- S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, related to the compound , were synthesized and evaluated for their potential as anticonvulsant agents (Severina et al., 2020).
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O4S/c1-31-20-18(22(34)32(2)23(31)35)21(30-19(29-20)13-7-9-16(36-3)10-8-13)37-12-17(33)28-15-6-4-5-14(11-15)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEYDNCJLGRJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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